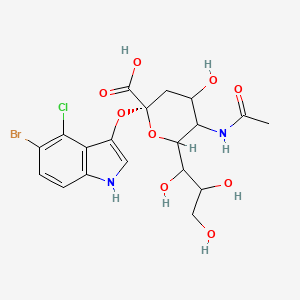![molecular formula C18H14O7 B14792251 (3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[63003,6]undeca-1(8),2,6-triene]-4-one is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the chromene core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the spiro moiety: This is achieved through a spirocyclization reaction, often using a Lewis acid catalyst.
Functional group modifications: Hydroxyl and methoxy groups are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine
Drug Development: The compound has potential as a lead molecule in the development of new pharmaceuticals, particularly for its antioxidant and anti-inflammatory properties.
Biological Probes: It can be used as a probe to study various biological processes due to its fluorescent properties.
Industry
Polymer Synthesis: The compound is used in the production of polymers with specific mechanical and thermal properties.
Dye Manufacturing: It serves as a precursor in the synthesis of dyes with high stability and colorfastness.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4’-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one analogs: Compounds with similar spiro structures but different functional groups.
Chromene derivatives: Compounds with variations in the chromene core structure.
Uniqueness
Structural Complexity: The unique spiro structure and specific functional groups make this compound distinct from other chromene derivatives.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
Eigenschaften
Molekularformel |
C18H14O7 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |
InChI |
InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3/t17?,18-/m0/s1 |
InChI-Schlüssel |
HQNATRVFSYNBMS-ZVAWYAOSSA-N |
Isomerische SMILES |
COC1=CC(=C2C(=C1)OC([C@@]3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxopiperidine-3-carbonitrile](/img/structure/B14792171.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)
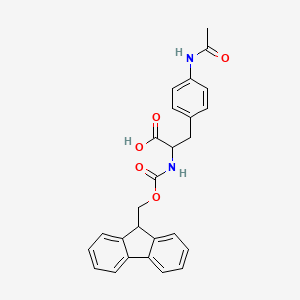

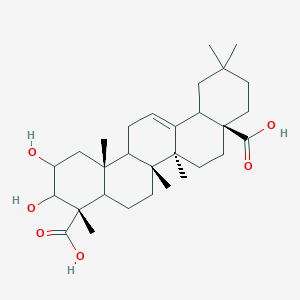
![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)
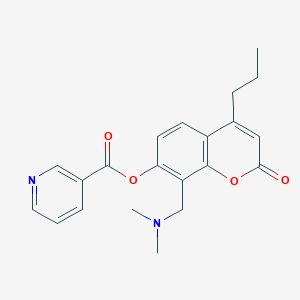

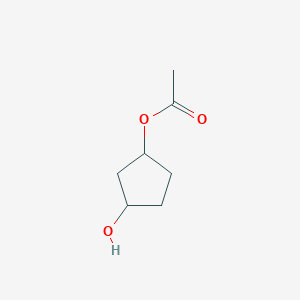
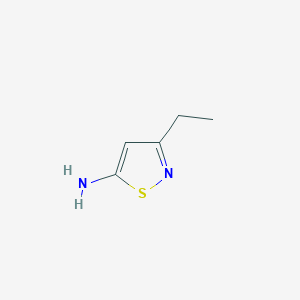
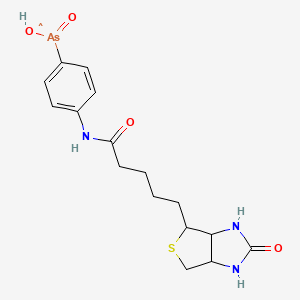
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)
